1,1,1,2,2,3,3,4,4,5-Decafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5-Decafluoropentane is a fluorinated organic compound with the molecular formula C5H2F10. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it a valuable compound in various industrial and scientific applications .
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5-Decafluoropentane typically involves the fluorination of pentane. One common method is the direct fluorination of pentane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .
Industrial production methods often involve the use of specialized reactors that can safely handle the exothermic nature of the fluorination reaction. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5-Decafluoropentane is relatively inert due to the presence of multiple fluorine atoms, which makes it resistant to many common chemical reactions. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Reduction Reactions: Under strong reducing conditions, some of the fluorine atoms can be replaced by hydrogen atoms.
Oxidation Reactions: Although less common, it can be oxidized under extreme conditions to form various oxidized fluorinated compounds
Common reagents used in these reactions include strong nucleophiles like sodium amide for substitution and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5-Decafluoropentane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of substances.
Biology: Its low toxicity makes it suitable for use in biological studies, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for use in medical imaging and as a potential component in drug delivery systems.
Industry: It is used in the electronics industry for cleaning and as a heat transfer fluid due to its high thermal stability .
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5-Decafluoropentane exerts its effects is primarily related to its physical properties rather than specific molecular interactions. Its high thermal stability and low reactivity make it an excellent solvent and heat transfer fluid. In biological systems, its low toxicity and ability to interact with various biomolecules without causing significant chemical changes are key factors in its applications .
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5-Decafluoropentane can be compared with other fluorinated pentanes, such as:
1,1,1,2,2,3,3,4,4,5-Undecafluoropentane: This compound has one additional fluorine atom, which can further enhance its chemical inertness and thermal stability.
2,3-Dihydroperfluoropentane: This compound has fewer fluorine atoms, making it slightly more reactive and less thermally stable compared to this compound
The uniqueness of this compound lies in its balance of high fluorine content, which provides excellent thermal stability and chemical inertness, while still being manageable in industrial and laboratory settings.
Properties
Molecular Formula |
C5H2F10 |
---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5-decafluoropentane |
InChI |
InChI=1S/C5H2F10/c6-1-2(7,8)3(9,10)4(11,12)5(13,14)15/h1H2 |
InChI Key |
KECUJGHSJYUAKD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.